2,4-dichloro-5-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3S2/c1-13-11-18(17(20)12-16(13)19)26(22,23)21(14-5-8-24-9-6-14)7-4-15-3-2-10-25-15/h2-3,10-12,14H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFVMDJOQGNEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CCC2=CC=CS2)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-5-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
The compound's chemical structure features a sulfonamide group, which is known for its pharmacological significance. Here are some key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉Cl₂N₃O₃S |
| Molecular Weight | 384.3 g/mol |
| CAS Number | 1795085-43-6 |
Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including the compound in focus, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives have been reported to possess Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
The primary mechanism through which sulfonamides exert their antimicrobial effects involves the inhibition of bacterial folate synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase (DHPS), crucial for folate biosynthesis in bacteria .
In addition to antibacterial activity, compounds with similar structures have shown the ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. For example, related compounds demonstrated IC50 values ranging from 0.0033 to 0.046 µg/mL against these targets .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity against human cell lines have shown that some derivatives exhibit low toxicity levels, indicating a favorable therapeutic index. Compounds similar to the one discussed were tested against HepG2 liver cells and found to be non-toxic at concentrations that effectively inhibited bacterial growth .
Case Studies
-
Antibacterial Efficacy Against Resistant Strains
- A study conducted on various sulfonamide derivatives revealed that certain modifications enhanced their efficacy against resistant strains of Escherichia coli and Staphylococcus aureus. The modified compounds showed improved potency compared to traditional antibiotics like ampicillin and streptomycin.
-
Synergistic Effects with Other Antibiotics
- Investigations into combination therapies indicated that the compound could enhance the effectiveness of existing antibiotics when used in conjunction with them, particularly in multi-drug resistant bacterial infections.
-
In Vivo Efficacy
- Animal model studies demonstrated that administration of the compound resulted in significant reductions in bacterial load in infected tissues, supporting its potential use as an effective therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Analogous Sulfonamides
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with similar benzenesulfonamide derivatives:
Table 1: Structural and Functional Comparisons
Key Findings
In contrast, the nitro group in the 2-nitrobenzenesulfonamide derivative (Table 1, Row 3) offers greater resonance stabilization but reduces solubility . The thiophene moiety in the target compound enables π-stacking interactions, a feature absent in the pyrimidine-substituted analog (Table 1, Row 2), which relies on hydrogen bonding via its pyrimidine ring .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step functionalization of the sulfonamide nitrogen, similar to methods used for N-pyrimidin-2-yl derivatives (e.g., Schiff base formation followed by β-lactam cyclization) .
- highlights the use of tetrahydropyran protection strategies, suggesting analogous steps for introducing the tetrahydro-2H-pyran-4-yl group in the target molecule .
For example, nitro-furan-containing analogs (Table 1, Row 2) show antimicrobial properties due to β-lactam-like activity , whereas allyl-substituted derivatives (Table 1, Row 3) are explored as polymer precursors .
Q & A
Q. Q1. What are the recommended synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?
Methodology :
- Step 1 : Start with a benzenesulfonyl chloride intermediate substituted with 2,4-dichloro-5-methyl groups. React this with tetrahydro-2H-pyran-4-amine and 2-(thiophen-2-yl)ethylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .
- Step 2 : Use a two-step nucleophilic substitution to sequentially introduce the tetrahydro-2H-pyran and thiophen-ethyl groups, ensuring temperature control (0–5°C for exothermic reactions) .
- Critical Conditions : Monitor reaction pH to avoid premature hydrolysis of the sulfonyl chloride. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Q2. How can researchers confirm the structural integrity and purity of the synthesized compound?
Methodology :
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyran methylene at δ 3.5–4.0 ppm). IR spectroscopy confirms sulfonamide S=O stretches (~1350 cm and ~1150 cm) .
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; target ≥95% purity .
Q. Q3. What are the solubility properties of this compound, and how do they impact biological assays?
Methodology :
- Solubility Screening : Test in DMSO (primary solvent for stock solutions), PBS (pH 7.4), and ethanol. Use nephelometry or UV-vis spectroscopy to quantify solubility .
- Biological Assay Optimization : For insoluble compounds, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations to enhance bioavailability .
Advanced Research Questions
Q. Q4. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or kinase enzymes. Focus on sulfonamide’s hydrogen bonding with active-site residues .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. Q5. What strategies resolve contradictions in biological activity data across different assay platforms?
Methodology :
- Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition). Control for off-target effects using gene-edited cell lines .
- Meta-Analysis : Pool data from published sulfonamide derivatives to identify structure-activity trends (e.g., chloro-substituents enhancing potency against Gram-negative bacteria) .
Q. Q6. How can synthetic yields be optimized while minimizing byproducts from competing reactions?
Methodology :
- Reaction Kinetics : Use DOE (Design of Experiments) to vary temperature, solvent polarity, and stoichiometry. Monitor intermediates via LC-MS .
- Byproduct Mitigation : Introduce protecting groups (e.g., Boc for amines) or switch to polar aprotic solvents (DMF) to suppress side reactions .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
